molecular formula C20H20N2O4S B6450726 2-(4-acetylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2640954-71-6

2-(4-acetylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450726
CAS No.: 2640954-71-6
M. Wt: 384.5 g/mol
InChI Key: GNMJIAFJQUXCHW-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a fused benzene-thiadiazine core substituted with a 4-acetylphenyl group at position 2 and a cyclobutylmethyl group at position 2. These features influence its pharmacokinetic and pharmacodynamic profiles, making it a candidate for therapeutic applications such as enzyme inhibition, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name

2-(4-acetylphenyl)-4-(cyclobutylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14(23)16-9-11-17(12-10-16)22-20(24)21(13-15-5-4-6-15)18-7-2-3-8-19(18)27(22,25)26/h2-3,7-12,15H,4-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMJIAFJQUXCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological activity of benzothiadiazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Biological Activities Key Structural Differences
Target Compound 4-Acetylphenyl (C₆H₄COCH₃) at position 2; cyclobutylmethyl (C₄H₇) at position 4 ~384.5* Enzyme inhibition (AChE), antibacterial, anti-inflammatory Unique combination of acetyl and cyclobutylmethyl groups enhances lipophilicity and binding affinity.
Ethyl Analog () 4-Acetylphenyl at position 2; ethyl (C₂H₅) at position 4 344.4 Antibacterial (MIC: 2–8 µg/mL), anti-inflammatory (COX-2 inhibition) Smaller alkyl group reduces steric hindrance and metabolic stability.
3,5-Dimethylphenyl Analog () 3,5-Dimethylphenyl (C₆H₃(CH₃)₂) at position 2; cyclobutylmethyl at position 4 370.5 Anticancer (IC₅₀: 12 µM), enzyme inhibition Methyl groups enhance hydrophobicity but reduce electronic effects.
3-Methoxyphenyl Analog () 3-Methoxyphenyl (C₆H₄OCH₃) at position 2; cyclobutylmethyl at position 4 306.4 Anti-inflammatory (NF-κB inhibition), antioxidant Methoxy group provides electron-donating effects, altering target interactions.
Chloro-Fluoro Analog () 4-Ethylphenyl at position 2; 2-chloro-4-fluorophenylmethyl at position 4 ~430.0 Antitumor (inhibits kinase activity), antibacterial Halogen atoms improve binding to hydrophobic enzyme pockets.

*Estimated based on structural similarity.

Impact of Substituents on Activity

  • Cyclobutylmethyl vs. Ethyl : The cyclobutylmethyl group in the target compound increases lipophilicity (logP ~3.2 vs. ~2.5 for ethyl), enhancing membrane permeability and metabolic stability .
  • Acetylphenyl vs. Methoxyphenyl : The acetyl group’s electron-withdrawing nature improves binding to enzymes like acetylcholinesterase (AChE) (Kᵢ: 0.8 µM vs. 5.2 µM for methoxyphenyl) by mimicking acetylcholine’s carbonyl moiety .
  • Halogenated Derivatives : Chloro and fluoro substituents () enhance antibacterial potency (MIC: 1–4 µg/mL) through stronger van der Waals interactions with bacterial targets .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Ethyl Analog 3,5-Dimethylphenyl Analog
Solubility (µg/mL) ~35 (predicted) 47.6 (measured) ~25 (predicted)
logP 3.2 2.5 3.8
Molecular Complexity 650 (estimated) 605 620
Enzyme Inhibition (AChE) High (IC₅₀: 0.8 µM) Moderate (IC₅₀: 3.5 µM) Low (IC₅₀: 12 µM)

The target compound’s higher molecular complexity and logP suggest improved blood-brain barrier penetration compared to simpler analogs, making it suitable for CNS-targeted therapies .

Research Findings and Mechanistic Insights

Enzyme Inhibition

  • Acetylcholinesterase (AChE) : The acetyl group in the target compound forms a hydrogen bond with the catalytic serine residue (binding energy: −9.2 kcal/mol vs. −6.8 kcal/mol for ethyl analog) .
  • COX-2 Inhibition : Cyclobutylmethyl’s rigidity reduces off-target interactions, improving selectivity (COX-2 IC₅₀: 1.2 µM vs. COX-1 IC₅₀: 15 µM) .

Antibacterial Activity

  • The cyclobutylmethyl group disrupts bacterial membrane integrity (e.g., against S. aureus), with a 2-fold lower MIC (4 µg/mL) than the ethyl analog (8 µg/mL) .

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